molecular formula C10H11ClOS B14047630 1-(2-(Chloromethyl)-6-mercaptophenyl)propan-1-one

1-(2-(Chloromethyl)-6-mercaptophenyl)propan-1-one

Katalognummer: B14047630
Molekulargewicht: 214.71 g/mol
InChI-Schlüssel: IDFWYBKHQRZGDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(Chloromethyl)-6-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C10H11ClOS This compound features a chloromethyl group and a mercapto group attached to a phenyl ring, along with a propanone moiety

Vorbereitungsmethoden

The synthesis of 1-(2-(Chloromethyl)-6-mercaptophenyl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the chloromethylation of a mercaptophenyl derivative followed by the introduction of the propanone group. The reaction conditions often require the use of catalysts and specific reagents to ensure the desired product is obtained with high yield and purity.

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. These methods ensure consistent quality and efficiency in producing the compound on a larger scale.

Analyse Chemischer Reaktionen

1-(2-(Chloromethyl)-6-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2-(Chloromethyl)-6-mercaptophenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors and organic semiconductors.

Wirkmechanismus

The mechanism by which 1-(2-(Chloromethyl)-6-mercaptophenyl)propan-1-one exerts its effects involves interactions with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The chloromethyl group can also participate in alkylation reactions, modifying the activity of biomolecules. These interactions can affect cellular pathways and lead to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(2-(Chloromethyl)-6-mercaptophenyl)propan-1-one include other chloromethyl and mercapto-substituted phenyl derivatives. For example:

    1-(2-(Chloromethyl)-4-mercaptophenyl)propan-1-one: Similar structure but with the mercapto group in a different position.

    1-(2-(Chloromethyl)-6-mercaptophenyl)butan-1-one: Similar structure but with a butanone moiety instead of propanone.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C10H11ClOS

Molekulargewicht

214.71 g/mol

IUPAC-Name

1-[2-(chloromethyl)-6-sulfanylphenyl]propan-1-one

InChI

InChI=1S/C10H11ClOS/c1-2-8(12)10-7(6-11)4-3-5-9(10)13/h3-5,13H,2,6H2,1H3

InChI-Schlüssel

IDFWYBKHQRZGDJ-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1=C(C=CC=C1S)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.